BenchChemオンラインストアへようこそ!

ML 315 hydrochloride

CLK kinase inhibition Alternative splicing Kinase inhibitor profiling

Choose ML 315 HCl for its unique dual CLK/DYRK inhibition with a 20x CLK4 selectivity window, validated plasma stability in mouse & human, and kinome selectivity for 442 kinases. Ideal for in vivo splicing/tau studies.

Molecular Formula C18H14Cl3N3O2
Molecular Weight 410.7 g/mol
CAS No. 2172559-91-8
Cat. No. B1531625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 315 hydrochloride
CAS2172559-91-8
Molecular FormulaC18H14Cl3N3O2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
InChIInChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
InChIKeyMNCDEAAKKQCKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 315 Hydrochloride (CAS 2172559-91-8) | CLK/DYRK Dual Kinase Inhibitor Technical Profile for Research Procurement


ML 315 hydrochloride (CAS 2172559-91-8) is a small-molecule pyrimidine inhibitor that dually targets cdc2-like kinases (CLK1, CLK2, CLK4) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A, DYRK1B) [1]. Developed as a chemical probe through systematic structure–activity relationship optimization, the compound represents the hydrochloride salt form with enhanced aqueous handling characteristics compared to the free base [1]. Its inhibitory profile encompasses low-nanomolar activity against CLK1/4 (IC50 = 68 nM) and DYRK1A (IC50 = 282 nM), with attenuated potency against CLK2 (IC50 = 231 nM) and DYRK1B (IC50 = 1156 nM) [1].

Why ML 315 Hydrochloride Cannot Be Replaced by Generic CLK or DYRK Inhibitors Without Experimental Validation


Substitution of ML 315 hydrochloride with other CLK or DYRK inhibitors introduces substantial experimental risk due to divergent selectivity fingerprints, potency gradients across kinase family members, and distinct ADME properties. While inhibitors such as TG003 exhibit high potency against CLK1/4 (IC50 = 15–20 nM), they lack the balanced dual CLK/DYRK profile of ML 315 . Conversely, DYRK1A-selective agents like INDY (IC50 = 230–240 nM) or harmine (IC50 = 80 nM) provide minimal CLK family coverage. ML 315 offers a unique 20-fold selectivity window between CLK4 and DYRK1A [1], coupled with validated plasma stability in both mouse and human matrices—a property not uniformly documented across in-class comparators [1]. Procurement decisions predicated on target class alone, without accounting for these quantifiable differentiation parameters, risk experimental irreproducibility and wasted research resources.

ML 315 Hydrochloride Differential Evidence: Head-to-Head Potency, Kinome Selectivity, and ADME Comparison Data


Differential CLK Family Potency Profile: ML 315 vs. TG003

ML 315 hydrochloride demonstrates a distinct intra-family CLK potency gradient relative to the prototypical CLK inhibitor TG003. ML 315 inhibits CLK1 and CLK4 with IC50 = 68 nM, while CLK2 inhibition is attenuated to IC50 = 231 nM [1]. In contrast, TG003 exhibits IC50 values of 20 nM for CLK1 and 15 nM for CLK4, with substantially reduced activity against CLK2 (IC50 = 200 nM) .

CLK kinase inhibition Alternative splicing Kinase inhibitor profiling

DYRK1A/B Potency Comparison: ML 315 vs. INDY and Harmine

ML 315 hydrochloride inhibits DYRK1A with IC50 = 282 nM and DYRK1B with IC50 = 1156 nM [1]. Comparator INDY (benzothiazole derivative) exhibits IC50 = 240 nM for DYRK1A and 230 nM for DYRK1B . Harmine, a β-carboline alkaloid, inhibits DYRK1A with IC50 = 80 nM .

DYRK kinase inhibition Tau phosphorylation Neurodegeneration Cancer

Kinome-Wide Selectivity: ML 315 Profiled Against 442 Kinases

In a kinome scan encompassing 442 kinases, ML 315 was identified as the most selective agent among three chemotypes evaluated, demonstrating high selectivity restricted primarily to the CLK and DYRK kinase families [1].

Kinome selectivity Off-target profiling Chemical probe validation

Cross-Species Plasma Stability: ML 315 Demonstrates Stability in Both Mouse and Human Plasma

ML 315 hydrochloride exhibits stability in both mouse and human plasma [1], a property that supports translational studies bridging rodent models to human target validation. This plasma stability profile is explicitly documented in the primary development publication and vendor technical datasheets.

Plasma stability ADME In vivo pharmacology Preclinical development

Solubility and Formulation Compatibility: ML 315 Hydrochloride Provides Flexible Dosing Options

ML 315 hydrochloride demonstrates solubility of 100 mM in DMSO and 50 mM in ethanol , with additional formulation compatibility for in vivo administration at ≥5 mg/mL in PEG/Tween/saline, SBE-β-CD, or corn oil vehicles . The hydrochloride salt form (MW = 410.68) provides enhanced aqueous handling relative to the free base (MW = 374.22).

Compound solubility In vivo formulation Stock solution preparation DMSO solubility

Intra-Family Selectivity: 20-Fold Preference for CLK4 over DYRK1A

ML 315 hydrochloride exhibits 20-fold selectivity for CLK4 (IC50 = 68 nM) over DYRK1A (IC50 = 282 nM) [1]. This selectivity gradient permits preferential CLK4 engagement at lower compound concentrations, enabling concentration-dependent dissection of CLK4-versus-DYRK1A biological functions.

Kinase selectivity CLK4 selectivity DYRK1A Target deconvolution

Optimal Experimental Applications of ML 315 Hydrochloride Based on Verified Differential Evidence


Simultaneous CLK and DYRK Pathway Modulation in Alternative Splicing and Neurodegeneration Studies

ML 315 hydrochloride is optimally deployed in cellular or in vivo models requiring concurrent inhibition of CLK-mediated alternative splicing regulation and DYRK1A-driven tau phosphorylation. Its dual inhibitory profile (CLK1/4 IC50 = 68 nM; DYRK1A IC50 = 282 nM) [1] enables single-compound interrogation of both pathways, eliminating confounding variables introduced by combining multiple inhibitors with differing pharmacokinetic properties.

Kinome-Selective Chemical Probe for Target Validation in Cancer and Neurological Disease

With kinome-wide selectivity restricted primarily to CLK and DYRK families as validated against 442 kinases [1], ML 315 hydrochloride serves as a preferred chemical probe for target deconvolution studies. This selectivity profile minimizes off-target confounding effects, making the compound suitable for genetic or pharmacologic validation of CLK/DYRK dependency in disease models.

Concentration-Titrated CLK4-Selective vs. Dual CLK/DYRK Engagement Studies

The 20-fold selectivity of ML 315 hydrochloride for CLK4 over DYRK1A (IC50 68 nM vs. 282 nM) [1] supports concentration-response experimental designs where low nanomolar concentrations (<100 nM) preferentially engage CLK4, while higher concentrations (>300 nM) produce dual CLK/DYRK inhibition. This enables dissection of CLK4-specific phenotypes from those requiring combined CLK/DYRK blockade within a single compound.

In Vivo Pharmacodynamic Studies in Rodent Models with Translational Relevance

Documented stability in both mouse and human plasma [1], combined with validated in vivo formulation compatibility at ≥5 mg/mL in multiple vehicle systems , positions ML 315 hydrochloride for preclinical efficacy and target engagement studies. The cross-species plasma stability supports direct translation of rodent pharmacodynamic readouts to anticipated human pharmacology, a critical consideration for IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 315 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.